molecular formula C17H21N3O3S2 B5103616 1-(4-ethoxyphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea

1-(4-ethoxyphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea

Cat. No.: B5103616
M. Wt: 379.5 g/mol
InChI Key: QQNBNGUUJGJSQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethoxyphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea typically involves the reaction of 4-ethoxyaniline with 4-sulfamoylphenylethyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxyphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Substituted thiourea derivatives.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The presence of the thiourea group allows it to form strong hydrogen bonds and coordinate with metal ions, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    N-(4-ethoxyphenyl)-N’-(4-methyl-1-piperazinyl)thiourea: .

    N-(4-sulfamoylphenyl)thiourea: .

Uniqueness

1-(4-ethoxyphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea is unique due to its combination of the ethoxyphenyl and sulfamoylphenyl groups, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to other thiourea derivatives.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S2/c1-2-23-15-7-5-14(6-8-15)20-17(24)19-12-11-13-3-9-16(10-4-13)25(18,21)22/h3-10H,2,11-12H2,1H3,(H2,18,21,22)(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNBNGUUJGJSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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